molecular formula C17H12FNO2 B2967421 2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione CAS No. 59876-60-7

2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione

Cat. No.: B2967421
CAS No.: 59876-60-7
M. Wt: 281.286
InChI Key: OONBCIWASNVBDY-UHFFFAOYSA-N
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Description

2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indane-1,3-dione core with a 4-fluorophenylamino group attached via an ethylidene linkage. Its molecular formula is C17H12FNO2, and it has a molecular weight of 281.28 g/mol .

Preparation Methods

The synthesis of 2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(((4-Fluorophenyl)amino)ethylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with inflammatory pathways to exert its anti-inflammatory effects .

Properties

IUPAC Name

2-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2/c1-10(19-12-8-6-11(18)7-9-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUKZUGLOQYQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)F)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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